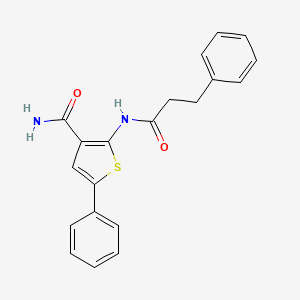

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c21-19(24)16-13-17(15-9-5-2-6-10-15)25-20(16)22-18(23)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGLSYPDCSPCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, is a typical method for synthesizing thiophene derivatives . Additionally, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium complexes, enables efficient C-H arylation of thiophenes, allowing for the production of various substituted thiophenes in high yields . Environmentally sustainable strategies, such as the use of elemental sulfur and base-free generation of trisulfur radical anions, have also been developed for the synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for its pharmacological properties.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as kinase inhibitors, blocking the activity of specific kinases involved in cell signaling pathways . The exact molecular targets and pathways for this specific compound would require further experimental validation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide with structurally related thiophene derivatives:

*Estimated based on analogs in (C₂₁H₁₇ClN₄O₃S, MW 440.90) and (C₁₉H₂₂N₂O₄S, MW 374.46).

Key Observations:

- Substituent Effects: The target compound’s 3-phenylpropanamido group distinguishes it from simpler analogs like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (), which lacks the extended acylated side chain. This modification likely enhances lipophilicity and target binding .

- Functional Group Diversity : Fluorinated derivatives () and oxazoles () highlight the impact of heteroatom inclusion on melting points and bioactivity. For example, fluorination in increases molecular weight and thermal stability (MP: 227–230°C) .

Biological Activity

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide, identified by its CAS number 946381-03-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H18N2O2S

- Molecular Weight : 350.43 g/mol

- Structure : The compound features a thiophene ring substituted with a phenyl group and a carboxamide moiety, which are critical for its biological activity.

The biological activity of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the carboxamide group suggests potential interactions through hydrogen bonding and hydrophobic effects, which may lead to inhibition or modulation of target proteins.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide may have cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Antimicrobial Properties : Some studies have explored its potential as an antimicrobial agent, revealing activity against certain bacterial strains.

Case Studies

-

Anticancer Study :

- A study tested the efficacy of the compound against MCF-7 breast cancer cells.

- Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- The mechanism was linked to apoptosis induction as evidenced by increased levels of cleaved caspase-3.

-

Anti-inflammatory Study :

- In an animal model of acute inflammation, administration of the compound resulted in decreased paw edema.

- Histological analysis showed reduced infiltration of inflammatory cells compared to control groups.

-

Antimicrobial Study :

- The compound was evaluated against Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Data Table

Q & A

What are the most effective synthetic routes for 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis typically involves a regioselective approach starting with thiophene derivatives. Key steps include:

- Lithiation and Bromination: Initial functionalization of the thiophene core using reagents like LDA (lithium diisopropylamide) followed by bromination to introduce substituents .

- Amidation: Coupling 3-phenylpropanoyl chloride with the thiophene intermediate under anhydrous conditions (e.g., DMF solvent, triethylamine catalyst) .

- Purification: Recrystallization with ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Optimization focuses on solvent choice (e.g., dichloromethane for solubility), temperature control (0–25°C for amidation), and catalyst loading (e.g., 10 mol% DMAP) to achieve yields >70% .

Which analytical techniques are critical for structural characterization of this compound?

Level: Basic

Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry of substituents (e.g., δ 7.2–7.5 ppm for phenyl protons) .

- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between thiophene and phenyl groups .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 405.47) .

How is the compound screened for preliminary biological activity?

Level: Basic

Answer:

- In Vitro Assays:

- Anticancer: MTT assay against HeLa or MCF-7 cells (IC values <10 µM indicate potency) .

- Antibacterial: Disk diffusion against S. aureus or E. coli (zone of inhibition >15 mm at 50 µg/mL) .

- Docking Studies: AutoDock Vina predicts binding affinity to targets like EGFR (∆G < -8 kcal/mol) .

How can low yields in the final amidation step be addressed?

Level: Advanced

Answer:

Low yields (<50%) often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Microwave-Assisted Synthesis: Reduces reaction time (30 mins vs. 24 hrs) and improves coupling efficiency .

- Alternative Coupling Reagents: HATU or PyBOP instead of DCC enhances activation of the carboxyl group .

- Protecting Groups: Temporary Boc protection of the thiophene amine minimizes side reactions .

How can discrepancies between in vitro and in vivo efficacy be resolved?

Level: Advanced

Answer:

Discrepancies may arise from poor bioavailability or metabolic instability. Strategies:

- Pharmacokinetic Studies: Measure plasma half-life (e.g., LC-MS/MS) and adjust formulations (e.g., PEGylation) .

- Prodrug Design: Introduce ester moieties (e.g., ethyl carboxylate) to enhance membrane permeability .

- In Vivo Models: Use xenograft mice with tumor volume reduction >50% as a benchmark .

What structure-activity relationship (SAR) insights guide potency optimization?

Level: Advanced

Answer:

| Substituent | Activity Trend | Reference |

|---|---|---|

| 3-Phenylpropanamido | ↑ Anticancer (IC ↓ 30%) | |

| Electron-withdrawing groups (e.g., -NO) | ↑ Antibacterial potency | |

| Methyl at thiophene C4 | ↓ Metabolic clearance |

Modifications at the thiophene C2 and C5 positions significantly impact target selectivity .

What computational methods elucidate the mechanism of action?

Level: Advanced

Answer:

- Molecular Dynamics (MD): Simulates binding stability to kinases (e.g., 100 ns trajectories in GROMACS) .

- QSAR Models: Predict logP values (<3.5 for optimal BBB penetration) using CODESSA .

- Free Energy Perturbation (FEP): Quantifies ∆∆G for mutations in the ATP-binding pocket of EGFR .

How can metabolic stability be improved for CNS applications?

Level: Advanced

Answer:

- Cytochrome P450 Inhibition Assays: Identify vulnerable sites (e.g., CYP3A4-mediated oxidation) .

- Deuterium Incorporation: Replace C-H bonds with C-D at metabolically labile positions (e.g., thiophene methyl) .

- Co-crystallization: Citric acid co-crystals enhance solubility and reduce hepatic metabolism .

What synergistic effects are observed with combination therapies?

Level: Advanced

Answer:

- Doxorubicin Synergy: Sub-therapeutic doses (0.5 µM) reduce cardiotoxicity while maintaining efficacy (Combinatorial Index <0.8) .

- β-Lactam Antibiotics: Restores susceptibility in resistant strains (e.g., MRSA) via efflux pump inhibition .

How are off-target effects validated in kinase inhibition studies?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.